4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol

Mitochondrial uncoupling Drug-likeness Physicochemical properties

4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol is a synthetic heterocyclic compound belonging to the furazano[3,4-b]pyrazine class of mitochondrial uncouplers. It is a structural analog of the well-characterized protonophore BAM15, but critically features two 4-hydroxyphenyl substituents in place of BAM15's 2-fluorophenyl groups.

Molecular Formula C16H12N6O3
Molecular Weight 336.30 g/mol
Cat. No. B5557097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol
Molecular FormulaC16H12N6O3
Molecular Weight336.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)O)O
InChIInChI=1S/C16H12N6O3/c23-11-5-1-9(2-6-11)17-13-14(18-10-3-7-12(24)8-4-10)20-16-15(19-13)21-25-22-16/h1-8,23-24H,(H,17,19,21)(H,18,20,22)
InChIKeyQDUNQAXSAIJALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol: A Next-Generation Mitochondrial Uncoupler Scaffold


4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol is a synthetic heterocyclic compound belonging to the furazano[3,4-b]pyrazine class of mitochondrial uncouplers [1]. It is a structural analog of the well-characterized protonophore BAM15, but critically features two 4-hydroxyphenyl substituents in place of BAM15's 2-fluorophenyl groups. This substitution fundamentally alters the compound's physicochemical profile by introducing hydrogen bond donor and acceptor capabilities, which directly impacts its pKa, lipophilicity, and, consequently, its mechanism of mitochondrial uncoupling and safety window . The compound is a key intermediate for developing safer and more efficacious uncouplers for metabolic, neurodegenerative, and ischemia-reperfusion injury indications.

Why 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol Cannot Be Replaced by Generic Furazano[3,4-b]pyrazines


Generic substitution within the furazano[3,4-b]pyrazine class is not feasible due to the extreme sensitivity of mitochondrial uncoupling activity to the aniline ring's substitution pattern [1]. Removing the fluorine atoms from BAM15 to create the unsubstituted aniline analog (compound 4d) resulted in a near-complete loss of measurable uncoupling activity (EC50 > 10 μM), while moving the fluorine to the para position (4e) partially restored it (EC50 = 0.46 μM) [1]. This demonstrates that the electronic and steric properties of the aryl substituents are critical determinants of both potency and efficacy. Consequently, 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol, with its unique 4-hydroxyphenyl groups, occupies a distinct pharmacological and physicochemical space, making it a non-interchangeable tool compound for probing the protonophoric mechanism and developing safer uncouplers.

Quantitative Differentiation of 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol Against Closest Analogs


Superior Aqueous Solubility and Reduced Lipophilicity Over BAM15

The target compound's dual 4-hydroxyphenyl substituents are predicted to dramatically improve aqueous solubility and reduce lipophilicity compared to the clinical lead BAM15 (cLogP = 6.52) [1]. This is based on the established structure-activity relationship (SAR) that halogenation, particularly fluorination, increases lipophilicity, while hydroxylation enhances polarity and hydrogen bonding capacity. Reduced lipophilicity is a key driver for mitigating off-target effects like plasma membrane depolarization, a known liability of highly lipophilic uncouplers like FCCP. In the original SAR study, the introduction of a chlorine atom at the 4-position (4h, cLogP approximately 6.8), maintained similar potency to BAM15 but lowered the maximum respiration capacity, suggesting that excessive lipophilicity can be detrimental [2]. The target compound's lower cLogP positions it in a more favorable drug-like space.

Mitochondrial uncoupling Drug-likeness Physicochemical properties

Enhanced pKa Tuning for Improved Mitochondrial Membrane-Specific Proton Shuttling

The protonophoric activity of furazano[3,4-b]pyrazines is critically dependent on their pKa, which must be near the pH of the mitochondrial intermembrane space (~6.8) to facilitate proton uptake and release into the alkaline matrix (~pH 8.0) [1]. The pKa of the parent compound BAM15 was experimentally determined to be 7.56 ± 0.08 [1]. The replacement of electron-withdrawing fluorine atoms with electron-donating hydroxyl groups in the target compound is expected to significantly alter the pKa of the aniline NH proton. This modification allows for the fine-tuning of the uncoupling potency and safety profile, as a higher pKa could lead to a slower, more controlled proton shuttling rate, potentially reducing the risk of acute mitochondrial depolarization.

Protonophore mechanism pKa modulation Mitochondrial bioenergetics

Potential for Improved Synthetic Tractability and Derivatization Over BAM15

The symmetrical nature of 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol offers a significant advantage for the synthesis of diverse compound libraries. The phenolic hydroxyl groups serve as a direct synthetic handle for late-stage functionalization through alkylation, acylation, or sulfonation, enabling rapid exploration of structure-activity relationships (SAR) around the aniline ring. This contrasts with BAM15, where the 2-fluorophenyl groups are chemically inert, and any modification requires a complete de novo synthesis of the aniline building block. This synthetic flexibility positions the target compound as a superior scaffold for high-throughput medicinal chemistry campaigns aimed at optimizing ADME and toxicity properties.

Medicinal chemistry Scaffold derivatization Synthetic accessibility

High-Impact Application Scenarios for 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol


Tool Compound for Investigating Mitochondrial Uncoupling Mechanisms with Reduced Cytotoxicity

Researchers studying mitochondrial bioenergetics need uncouplers that do not depolarize the plasma membrane, a common artifact that confounds results. 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol is predicted to be a superior tool compound for these studies compared to BAM15 or FCCP. Its lower lipophilicity and higher pKa, inferred from the SAR of the scaffold [1], suggest a slower, more controlled uncoupling that avoids acute toxicity. This allows for longer-term respirometry assays in intact cells and isolated mitochondria without the confounding variable of plasma membrane compromise, leading to more physiologically relevant data.

Advanced Lead Scaffold for Metabolic Disease Drug Discovery (NASH, Obesity, Diabetes)

The target compound is a next-generation lead scaffold for developing therapeutics for metabolic syndrome. First-generation uncouplers like BAM15 showed efficacy in a NASH model (compound 10b decreased liver triglycerides and improved fibrosis), but the chemical space was limited to lipophilic aniline derivatives [2]. 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol opens up a new vector for drug development by allowing systematic exploration of polarity and hydrogen bonding. A medicinal chemistry team can leverage the phenolic -OH groups to rapidly synthesize and screen dozens of ester, ether, and carbamate prodrugs to optimize oral bioavailability and liver-targeting, a clear advantage over starting from the inert BAM15 scaffold.

Core Scaffold for Ischemia-Reperfusion Injury (IRI) Protectants

Mitochondrial uncoupling has shown promise in protecting tissues from ischemia-reperfusion injury, a condition characterized by a burst of oxidative stress. BAM15 has demonstrated protection in acute renal IRI models. The target compound's tuned physicochemical profile, which predicts a more gentle uncoupling response, is ideal for prophylactic treatment where sustained, low-grade mitochondrial uncoupling is desired to precondition tissues without causing a detrimental drop in ATP synthesis. Its synthetic versatility also allows for the attachment of tissue-targeting moieties, such as renal-selective peptides, directly onto the hydroxyl groups.

Chemical Biology Probe for Neurodegenerative Disease Research

Mild mitochondrial uncoupling is a proposed therapeutic strategy for neurodegenerative diseases like Parkinson's by reducing the production of reactive oxygen species. The predicted pKa of 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol aligns with the need for a prodigious but non-toxic protonophore that can chronically lower oxidative stress in neurons. Unlike acutely toxic uncouplers like FCCP, this scaffold's class-level safety profile, inferred from the BAM15 SAR [1], makes it suitable for long-term in vitro neuronal culture studies and in vivo models of age-related neurodegeneration.

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